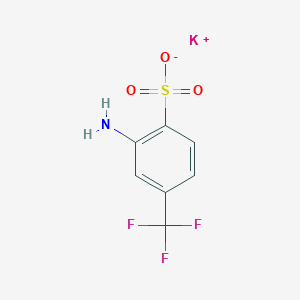![molecular formula C21H21NO5 B7757481 3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate](/img/structure/B7757481.png)
3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, features a chromene core substituted with a dimethoxyphenyl group and a propanoate moiety, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate typically involves a multi-step process One common method starts with the preparation of the chromene core through a cyclization reactionThe final step involves the esterification of the chromene derivative with propanoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chromene core, especially at the positions activated by the electron-donating dimethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene compounds with various functional groups.
科学的研究の応用
3-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain oxidases, reducing oxidative stress in cells. Additionally, the compound’s structure allows it to interact with DNA and proteins, influencing gene expression and cellular signaling pathways .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: A related ester compound used in organic synthesis.
3,4-Dimethoxyphenylpropionic acid: A phenylpropanoic acid derivative with similar structural features.
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate stands out due to its unique chromene core, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its electron-donating ability, making it more reactive in certain chemical reactions. Additionally, the propanoate moiety contributes to its solubility and bioavailability, making it a valuable compound for various applications.
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]azaniumylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-4-6-17-15(10-13)16(22-9-8-21(23)24)12-19(27-17)14-5-7-18(25-2)20(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,24)/b22-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWBTCVKLHZDNN-CJLVFECKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=[NH+]CCC(=O)[O-])C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CCC(=O)[O-])C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate](/img/structure/B7757410.png)

![5-(Benzylamino)-2-[(4-bromophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757416.png)
![2-[(4-Bromophenoxy)methyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7757422.png)
![5-[Benzyl(methyl)amino]-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757428.png)


![N-[2-cyano-2-(triphenyl-lambda5-phosphanylidene)ethanethioyl]butanamide](/img/structure/B7757466.png)


![1-(4-Chlorophenyl)-2-[[4-(2,3-dimethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7757474.png)
![2-[(4-Chloro-3-nitrophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7757479.png)
![2-[2-(3,4-Dimethoxyphenyl)-6-methylchromen-4-ylidene]propanedinitrile](/img/structure/B7757487.png)
![3-ethyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7757495.png)
